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Compound of Interest

4-(3-Bromophenyl)-1-
Compound Name:
methylpiperidine
CAS No.: 1187928-92-2
Cat. No.: B1441624

Chemical Identity & Physicochemical Profile

4-(3-Bromophenyl)-1-methylpiperidine is a functionalized piperidine derivative.[1] It serves
as a versatile building block due to the presence of the aryl bromide (a handle for cross-
coupling reactions) and the N-methylpiperidine moiety (a common pharmacophore in CNS-
active agents).
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Property Specification

CAS Number 1187928-92-2

IUPAC Name 4-(3-Bromophenyl)-1-methylpiperidine
Molecular Formula C12H16BrN

Molecular Weight 254.17 g/mol

Appearance Pale yellow oil or low-melting solid

Soluble in DCM, MeOH, DMSO; sparingly

Solubility ]

soluble in water
pKa (Calc.) ~9.2 (Piperidine nitrogen)
LogP (Calc.) ~3.3

Synthetic Methodologies

The synthesis of 4-(3-Bromophenyl)-1-methylpiperidine is best approached via the
functionalization of the secondary amine precursor, 4-(3-bromophenyl)piperidine (CAS 351534-
36-6). Two primary protocols are recommended depending on scale and available reagents.

Protocol A: Eschweiler-Clarke Methylation (Scalable &
Robust)

This method is preferred for gram-to-kilogram scale synthesis due to its operational simplicity
and lack of chromatographic purification requirements for the crude product.

e Mechanism: Reductive amination using formaldehyde as the carbon source and formic acid
as the hydride donor.[2]

e Reaction:
Step-by-Step Procedure:

o Charge: In a round-bottom flask equipped with a reflux condenser, dissolve 4-(3-
bromophenyl)piperidine (1.0 eq) in Formic Acid (98%, 5.0 eq).
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» Addition: Cool the mixture to 0°C. Dropwise add Formaldehyde (37% ag. solution, 3.0 eq).

Caution: Exothermic.

e Reflux: Heat the mixture to reflux (100°C) for 12—18 hours. Evolution of CO:z gas indicates

reaction progress.

e Workup: Cool to room temperature. Basify to pH >12 using 4M NaOH (aq).

o Extraction: Extract the turbid aqueous mixture with Dichloromethane (DCM) (3x).

« Purification: Dry organic layers over anhydrous MgSOa, filter, and concentrate in vacuo. The

residue is typically pure enough (>95%) for subsequent steps.

Protocol B: Reductive Amination (Mild Conditions)

Ideal for small-scale discovery chemistry where high functional group tolerance is required.

Step-by-Step Procedure:

Synthesis Workflow Diagram
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Dissolution: Dissolve 4-(3-bromophenyl)piperidine (1.0 eq) in 1,2-Dichloroethane (DCE).
Reagent Addition: Add Formaldehyde (37% ag., 3.0 eq) and stir for 15 minutes.
Reduction: Add Sodium Triacetoxyborohydride (STAB, 1.5 eq) in one portion.

Quench: After 4 hours at RT, quench with sat. NaHCOs. Extract with DCM.
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Caption: Comparative synthetic routes for N-methylation via Eschweiler-Clarke (A) or STAB
reduction (B).

Analytical Characterization

To validate the identity of the synthesized compound, the following spectral data should be
observed.

Nuclear Magnetic Resonance (NMR)[6][7]

e 'H NMR (400 MHz, CDCls):

o 7.35 (s, 1H, Ar-H2) — Characteristic meta-substitution singlet.

o

7.30 (d, 1H, Ar-H)

[¢]

7.15 (m, 2H, Ar-H)

[¢]

2.95 (d, 2H, Piperidine-H2/6 eq)

[¢]

2.45 (m, 1H, Piperidine-H4)

[e]

2.32 (s, 3H, N-CHs) — Diagnostic singlet.

[¢]

2.05 (t, 2H, Piperidine-H2/6 ax)

o 1.78 (m, 4H, Piperidine-H3/5)

Mass Spectrometry (MS)[6][7]

e Method: ESI-MS (Positive Mode)
e Result: The bromine atom provides a distinctive 1:1 isotopic pattern.

o [M+H]*: 254.1 (7°Br) and 256.1 (51Br).

Medicinal Chemistry Applications
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This compound is a "privileged structure” intermediate. The 4-phenylpiperidine scaffold is
ubiquitous in CNS drug design, targeting opioid receptors, serotonin transporters (SERT), and
dopamine transporters (DAT).

Mechanistic Utility

e Suzuki-Miyaura Coupling: The 3-bromo position is sterically accessible, allowing for the
attachment of heteroaryl groups to create biaryl ligands.

o Fragment-Based Drug Discovery (FBDD): The N-methyl group improves blood-brain barrier
(BBB) permeability compared to the secondary amine, making it an ideal fragment for
probing CNS targets.

Structural Causality Diagram
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Caption: Divergent synthesis pathways utilizing the aryl bromide handle to access CNS-active
scaffolds.

Safety & Handling
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e Hazards: As a tertiary amine, it is likely an irritant to eyes and skin. The brominated precursor
may be a skin sensitizer.

o Storage: Store under an inert atmosphere (Nitrogen/Argon) at 2—-8°C to prevent oxidation of
the amine.

» Disposal: Dispose of as halogenated organic waste.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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